molecular formula C66H80N14O18 B586679 ANTHRANILYL-ASP-PHE-ARG-LEU-PHE-ALA-PHE CAS No. 147471-56-5

ANTHRANILYL-ASP-PHE-ARG-LEU-PHE-ALA-PHE

Cat. No.: B586679
CAS No.: 147471-56-5
M. Wt: 1357.446
InChI Key: TWMHHYUBASVRIM-WDGXTDPFSA-N
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Description

Structure and Nomenclature of Anthranilyl-Aspartic Acid-Phenylalanine-Arginine-Leucine-Phenylalanine-Alanine-Phenylalanine

The compound anthranilyl-aspartic acid-phenylalanine-arginine-leucine-phenylalanine-alanine-phenylalanine consists of a seven-amino acid peptide sequence covalently attached to an anthranilyl fluorophore at its amino terminus. The anthranilyl group, formally known as 2-aminobenzoyl, derives from anthranilic acid, an aromatic compound with the molecular formula C₆H₄(NH₂)(COOH). This fluorescent moiety exhibits characteristic spectroscopic properties that make it particularly valuable for biochemical applications, including excitation wavelengths in the near-ultraviolet region and high quantum yield fluorescence emission.

The peptide backbone comprises seven distinct amino acid residues arranged in the sequence aspartic acid-phenylalanine-arginine-leucine-phenylalanine-alanine-phenylalanine. According to standard amino acid nomenclature conventions, this sequence incorporates both hydrophobic and hydrophilic residues. Aspartic acid contributes a negatively charged carboxylate side chain, while arginine provides a positively charged guanidinium group. The multiple phenylalanine residues introduce significant aromatic character through their benzyl side chains, potentially influencing both the peptide's conformational properties and its interactions with target molecules.

Amino Acid Position Residue Name Three-Letter Code Single-Letter Code Side Chain Properties
1 Aspartic acid Asp D Negatively charged, hydrophilic
2 Phenylalanine Phe F Aromatic, hydrophobic
3 Arginine Arg R Positively charged, hydrophilic
4 Leucine Leu L Branched aliphatic, hydrophobic
5 Phenylalanine Phe F Aromatic, hydrophobic
6 Alanine Ala A Small, hydrophobic
7 Phenylalanine Phe F Aromatic, hydrophobic

The molecular architecture of this compound reflects careful consideration of both fluorescent properties and peptide functionality. The anthranilyl group serves as both a fluorescent reporter and a potential site for intramolecular interactions with aromatic amino acids within the peptide sequence. The prevalence of phenylalanine residues throughout the sequence suggests deliberate design choices aimed at creating specific conformational constraints or enabling particular types of molecular recognition events.

Historical Development of Fluorophore-Labeled Peptides

The development of fluorophore-labeled peptides represents a significant advancement in biochemical methodology that emerged from the convergence of peptide synthesis techniques and fluorescence spectroscopy. The introduction of anthranilic acid as a fluorescent probe in peptide systems marked a pivotal moment in this evolution, providing researchers with a structurally simple yet highly effective fluorescent marker. Early investigations demonstrated that ortho-aminobenzoic acid could serve as a sensitive fluorescent probe for monitoring peptide interactions with amphiphilic aggregates and membrane systems.

The historical progression of anthranilyl-labeled peptides began with fundamental studies examining the fluorescent properties of anthranilic acid derivatives in various chemical environments. Researchers discovered that the anthranilyl group exhibited distinct spectroscopic characteristics depending on its local environment, including changes in fluorescence intensity, emission wavelength, and fluorescence lifetime. These observations laid the groundwork for developing internally quenched fluorescent peptide substrates, where the anthranilyl fluorescence could be modulated through intramolecular interactions with quencher groups.

Significant breakthroughs occurred with the demonstration that anthranilyl groups could be effectively incorporated into peptide substrates without substantially altering their biological activity or structural properties. The development of synthetic methodologies for introducing anthranilyl modifications at specific positions within peptide sequences enabled the creation of sophisticated molecular probes. These advances were particularly important for protease substrate development, where the anthranilyl group could serve as a fluorescent reporter for enzymatic cleavage events.

The evolution of anthranilyl-modified peptides also benefited from advances in understanding the relationship between peptide sequence and fluorescent properties. Research demonstrated that the amino acid residues surrounding the anthranilyl group could significantly influence its photophysical characteristics, leading to the development of design principles for optimizing fluorescent peptide probes. This knowledge enabled the rational design of peptides with tailored fluorescent properties for specific experimental applications.

Significance in Biochemical Research

Anthranilyl-modified peptides have emerged as indispensable tools in contemporary biochemical research, offering unique capabilities for real-time monitoring of enzymatic activities and molecular interactions. The significance of these compounds stems from their ability to provide continuous, sensitive detection of biological processes without the need for sample separation or complex analytical procedures. The anthranilyl fluorophore's photophysical properties make it particularly well-suited for applications requiring high sensitivity and minimal interference from biological matrices.

The utility of anthranilyl-labeled peptides extends across multiple research domains, including enzyme kinetics studies, drug discovery applications, and fundamental investigations of protein-protein interactions. In enzyme kinetics research, these compounds enable precise measurement of catalytic parameters through continuous fluorescence monitoring, providing superior temporal resolution compared to traditional discontinuous assays. The ability to conduct real-time measurements has proven particularly valuable for characterizing enzymes with rapid turnover rates or those exhibiting complex kinetic behavior.

Drug discovery applications have benefited significantly from the development of anthranilyl-modified peptide substrates, which enable high-throughput screening of potential inhibitors and activators of target enzymes. The fluorescent readout provides a convenient and automatable detection method that can be adapted to various assay formats, including microplate-based systems and continuous-flow applications. This capability has accelerated the identification of lead compounds and facilitated detailed structure-activity relationship studies.

Research Application Key Advantages Typical Detection Parameters
Enzyme Kinetics Real-time monitoring, high temporal resolution Fluorescence intensity changes over time
Drug Screening High-throughput compatibility, automated readout Inhibition/activation percentages
Protein Interactions Sensitive detection, minimal sample requirements Fluorescence anisotropy, lifetime changes
Membrane Studies Environmental sensitivity, lipid-water partitioning Spectral shifts, intensity changes

The environmental sensitivity of the anthranilyl fluorophore has proven particularly valuable for studying peptide-membrane interactions and protein conformational changes. Research has demonstrated that the fluorescent properties of anthranilyl groups are highly responsive to changes in local polarity, hydration state, and molecular mobility. These characteristics enable detailed investigations of how peptides interact with lipid bilayers, protein surfaces, and other biological interfaces.

Relationship to Other Fluorescent Peptide Substrates

Anthranilyl-modified peptides occupy a distinctive position within the broader family of fluorescent peptide substrates, offering unique advantages while complementing other established fluorescent systems. The anthranilyl fluorophore represents one of several aromatic amino acid derivatives that have been successfully incorporated into peptide-based probes, alongside systems utilizing tryptophan, tyrosine, and synthetic fluorophores such as coumarins and fluoresceins. The comparative advantages of anthranilyl systems include their structural simplicity, synthetic accessibility, and favorable photophysical properties for biological applications.

In the context of internally quenched fluorescent peptide substrates, anthranilyl-modified compounds share fundamental design principles with other Förster Resonance Energy Transfer systems while offering distinct spectroscopic characteristics. The anthranilyl fluorophore exhibits excitation maxima in the near-ultraviolet region (approximately 320 nanometers) and emission maxima in the blue region of the visible spectrum, providing good separation from many biological autofluorescence sources. This spectroscopic positioning makes anthranilyl systems particularly suitable for applications in complex biological matrices where background fluorescence might interfere with other fluorescent probes.

Comparative studies have demonstrated that anthranilyl-based substrates often exhibit superior sensitivity compared to traditional coumarin-based systems, with improvements in signal-to-background ratios of seven to ten-fold in certain applications. This enhanced sensitivity stems from the efficient fluorescence quenching achieved when the anthranilyl group is in close proximity to appropriate acceptor molecules, combined with the high quantum yield observed upon spatial separation of donor and acceptor components.

Fluorescent System Excitation Maximum Emission Maximum Key Advantages Typical Applications
Anthranilyl ~320 nm ~420 nm High sensitivity, simple structure Protease assays, peptide interactions
7-Methoxycoumarin ~325 nm ~393 nm Well-established, commercial availability General enzyme substrates
7-Amino-4-carbamoylmethylcoumarin ~340 nm ~440 nm Very high sensitivity Caspase substrates, metalloproteinases
Tryptophan ~280 nm ~350 nm Natural amino acid, minimal modification Protein folding studies

The relationship between anthranilyl-modified peptides and other fluorescent substrates also extends to considerations of substrate specificity and enzyme recognition. Research has shown that the incorporation of anthranilyl groups typically has minimal impact on the recognition properties of peptide substrates, allowing for the development of highly specific probes for individual enzymes or enzyme classes. This characteristic contrasts with some larger fluorescent modifications that can significantly alter substrate recognition patterns.

Properties

CAS No.

147471-56-5

Molecular Formula

C66H80N14O18

Molecular Weight

1357.446

InChI

InChI=1S/C66H80N14O18/c1-36(2)28-45(75-58(88)44(24-15-27-70-66(68)69)72-61(91)48(31-40-20-11-6-12-21-40)77-64(94)50(34-54(82)83)74-57(87)42-22-13-14-23-43(42)67)60(90)76-46(29-38-16-7-4-8-17-38)59(89)71-37(3)56(86)73-47(30-39-18-9-5-10-19-39)62(92)78-49(63(93)79-51(65(95)96)35-55(84)85)32-41-25-26-53(81)52(33-41)80(97)98/h4-14,16-23,25-26,33,36-37,44-51,81H,15,24,27-32,34-35,67H2,1-3H3,(H,71,89)(H,72,91)(H,73,86)(H,74,87)(H,75,88)(H,76,90)(H,77,94)(H,78,92)(H,79,93)(H,82,83)(H,84,85)(H,95,96)(H4,68,69,70)/t37-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

TWMHHYUBASVRIM-WDGXTDPFSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C5=CC=CC=C5N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Structure/Modification Key Features Applications Reference
ANTHRANILYL-ASP-PHE-ARG-LEU-PHE-ALA-PHE Anthraniloyl + Asp-Phe-Arg-Leu-Phe-Ala-Phe High hydrophobicity (3× Phe), charged residues (Asp, Arg), anthraniloyl tag Potential PDT agent, smart materials
HMME (Hematoporphyrin monomethyl ether) Porphyrin derivative High singlet oxygen yield, water-soluble Clinically approved PDT agent
L-Asp-L-Phe dipeptide Asp-Phe Hydrogen-bonding network, chiral recognition Smart polymers for glycoprotein detection
Fentanyl analogues Modified phenylpiperidine core High µ-opioid receptor affinity, lipophilic Analgesics, anesthetics
Pharmacokinetic and Stability Profiles
  • Metabolic Stability: The peptide’s Arg and Asp residues make it susceptible to protease cleavage, limiting its plasma half-life compared to small-molecule agents like fentanyl (t½ = 3–12 hours) . Stability could be improved via backbone cyclization or D-amino acid substitutions.
  • Biodistribution: The anthraniloyl group may enhance tumor targeting via enhanced permeability and retention (EPR) effects, similar to porphyrin-based PDT agents .

Q & A

Q. What metadata is essential for ensuring reproducibility in peptide research?

  • Methodological Answer :
  • Minimum Metadata : Include synthesis vendor, lot number, storage conditions (−80°C vs. lyophilized), and solvent preparation (e.g., DMSO concentration).
  • FAIR Compliance : Annotate datasets with ontologies (e.g., ChEBI for chemical identity) .

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